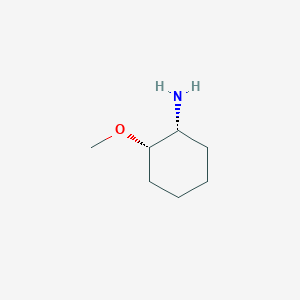

(1R,2S)-2-Methoxycyclohexanamine

Description

(1R,2S)-2-Methoxycyclohexanamine is a chiral cyclohexane derivative featuring a methoxy (-OCH₃) substituent at the C2 position and an amino (-NH₂) group at the C1 position in a specific stereochemical configuration. Key characteristics inferred from related compounds include:

- Chirality: The (1R,2S) configuration imparts stereoselectivity, making it valuable in asymmetric synthesis and pharmaceutical research .

- Solubility: Likely soluble in polar solvents (e.g., water, ethanol) due to the hydrophilic amino and methoxy groups .

- Applications: Potential use as a chiral building block for drug development or catalysis, similar to its methyl-substituted analogs .

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.2 g/mol |

IUPAC Name |

(1R,2S)-2-methoxycyclohexan-1-amine |

InChI |

InChI=1S/C7H15NO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1 |

InChI Key |

NBWFBXBZOBXMHO-RQJHMYQMSA-N |

Isomeric SMILES |

CO[C@H]1CCCC[C@H]1N |

Canonical SMILES |

COC1CCCCC1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl-Substituted Cyclohexanamines

Key Differences :

Methoxy-Substituted Analogs

Key Differences :

- Ring Size : Cyclobutane derivatives (e.g., 2-methoxycyclobutylamine) exhibit higher ring strain, affecting reactivity and stability compared to cyclohexane analogs .

- Substituent Effects : Methoxy groups increase polarity and hydrogen-bonding capacity, influencing solubility and binding affinity in drug design .

Benzyloxy- and Alkoxy-Substituted Cyclohexanamines

Key Differences :

- Benzyloxy vs. Methoxy : Benzyloxy groups enhance lipophilicity, favoring membrane permeability in drug candidates, whereas methoxy groups improve aqueous solubility .

- Stereochemical Complexity : The (1R,2R) configuration in benzyloxy derivatives may hinder certain synthetic pathways compared to less bulky analogs .

Bis-Cyclohexanamines and Polycyclic Analogs

Key Differences :

Preparation Methods

Catalytic Hydrogenation and Functional Group Transformation

One of the primary methods to prepare (1R,2S)-2-Methoxycyclohexanamine involves starting from cyclohexane derivatives, followed by catalytic hydrogenation and subsequent functional group modifications:

Step 1: Catalytic Hydrogenation of Cyclohexane Derivatives

Cyclohexane or substituted cyclohexane compounds undergo catalytic hydrogenation in the presence of hydrogen gas and a suitable catalyst (e.g., Pd/C or Raney nickel). This step saturates the ring and sets the stage for further functionalization.Step 2: Introduction of the Methoxy Group

The 2-position on the cyclohexane ring is functionalized with a methoxy group (-OCH3) via nucleophilic substitution or methoxylation reactions. This step typically involves the reaction of a hydroxyl precursor with methylating agents under controlled conditions to preserve stereochemistry.Step 3: Amination to Introduce the Amine Group

The amine group (-NH2) is introduced stereoselectively at the 2-position by amination reactions, such as reductive amination or substitution of a leaving group with ammonia or amines. This step is critical for obtaining the (1R,2S) stereochemistry.Step 4: Isolation and Purification

The product is isolated as the free amine or as a hydrochloride salt for stability, typically stored under inert atmosphere at low temperatures (2-8°C) to maintain integrity.

| Step | Reaction Type | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| 1 | Catalytic hydrogenation | H2 gas, Pd/C or Raney Ni | Saturated cyclohexane derivative |

| 2 | Methoxylation | Methylating agent (e.g., MeI) | 2-Methoxycyclohexane intermediate |

| 3 | Amination | Ammonia or amine, reductive agent | (1R,2S)-2-Methoxycyclohexanamine |

| 4 | Purification | Acid/base treatment, crystallization | Pure compound or HCl salt |

Stereoselective Synthesis via Chiral Precursors and Catalysts

To achieve the specific (1R,2S) stereochemistry, stereoselective synthetic routes are employed:

Use of Chiral Catalysts or Auxiliaries

Chiral catalysts, such as chiral transition metal complexes or organocatalysts, are employed to direct the stereochemistry during hydrogenation or amination steps. This ensures high enantiomeric excess of the desired isomer.Resolution of Racemic Mixtures

Alternatively, racemic mixtures of 2-methoxycyclohexanamine can be resolved using chiral resolving agents or chromatography techniques to isolate the (1R,2S) enantiomer.Asymmetric Reductive Amination

A key method involves asymmetric reductive amination of 2-methoxycyclohexanone with ammonia or amines under chiral catalyst conditions to yield the desired amine with high stereoselectivity.

Alternative Synthetic Routes from Lignocellulosic Biomass Derivatives

Recent research explores sustainable routes to cyclohexane derivatives from biomass:

Catalytic Depolymerization of Lignocellulose

Lignocellulose can be depolymerized catalytically to yield platform chemicals that serve as precursors to cyclohexane derivatives. Selective catalytic hydrogenation and methoxylation can then convert these into methoxycyclohexanamine derivatives.Catalyst and Solvent Optimization

Using catalysts such as ZnPd/C in methanol solvent under elevated temperature and hydrogen pressure allows selective production of specific stereoisomers, which can be further transformed into the target amine.

Analytical Data and Stability Considerations

The hydrochloride salt form of (1R,2S)-2-Methoxycyclohexanamine has a molecular formula of C7H16ClN with a molar mass of approximately 149.66 g/mol.

The compound is typically stored under inert gas (nitrogen or argon) at 2-8°C to maintain stability and prevent degradation.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Catalytic hydrogenation + amination | Straightforward, uses common reagents | Scalable, well-established | Requires stereoselective control |

| Stereoselective synthesis | Use of chiral catalysts or auxiliaries | High enantiomeric purity | Catalyst cost and complexity |

| Biomass-derived synthesis | Sustainable, uses renewable feedstock | Environmentally friendly | Process complexity, separation |

| Resolution of racemates | Post-synthesis purification | Access to pure enantiomer | Additional steps, yield loss |

Research Findings and Notes

The catalytic hydrogenation step is crucial and must be optimized for temperature, pressure, and catalyst choice to maximize yield and stereoselectivity.

Methoxylation reactions require careful control to avoid over-alkylation or side reactions.

Amination strategies such as reductive amination with chiral catalysts have shown promise in achieving high stereochemical purity.

Storage and handling under inert atmosphere and low temperatures are essential to maintain compound stability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R,2S)-2-Methoxycyclohexanamine with high stereochemical purity?

- Methodological Answer : Stereoselective synthesis can be achieved via chiral auxiliary-mediated cyclization or enzymatic resolution. For example, asymmetric hydrogenation of a cyclohexene precursor using chiral catalysts (e.g., Ru-BINAP complexes) can yield the desired enantiomer. Post-synthetic purification via recrystallization or chiral column chromatography is critical to isolate the (1R,2S)-enantiomer . Additionally, protecting group strategies (e.g., tert-butoxycarbonyl for the amine) can prevent racemization during methoxy group introduction .

Q. How can researchers verify the enantiomeric purity of (1R,2S)-2-Methoxycyclohexanamine?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is standard. Polarimetry and circular dichroism (CD) spectroscopy provide complementary data. For NMR-based analysis, chiral derivatizing agents (e.g., Mosher’s acid chloride) can generate diastereomers with distinct splitting patterns . Cross-validation with synthetic standards from authoritative sources (e.g., NIST) ensures accuracy .

Q. What physicochemical characterization techniques are essential for confirming the structure of (1R,2S)-2-Methoxycyclohexanamine?

- Methodological Answer :

- NMR : H and C NMR to confirm methoxy (-OCH) and cyclohexane ring geometry.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation (CHNO).

- FT-IR : Peaks at ~2820 cm (C-O stretch of methoxy) and ~3350 cm (N-H stretch).

- Melting Point : Compare with literature values (if crystalline) to assess purity .

Q. What safety protocols are recommended for handling (1R,2S)-2-Methoxycyclohexanamine in the laboratory?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles). Avoid inhalation/contact; the compound may act as a respiratory or dermal irritant. Store under inert atmosphere (argon) at room temperature to prevent degradation. Emergency procedures should align with GHS guidelines, with spill containment using vermiculite or sand .

Advanced Research Questions

Q. How does the methoxy group’s position and stereochemistry influence the biological activity of (1R,2S)-2-Methoxycyclohexanamine?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) can model interactions with target receptors (e.g., NMDA or serotonin receptors). Compare binding affinities of (1R,2S) vs. (1S,2R) enantiomers using radioligand assays. Structural analogs like tramadol () demonstrate that methoxy groups enhance lipophilicity and receptor selectivity, which can be quantified via logP measurements and in vitro ADMET assays .

Q. What strategies mitigate racemization during the synthesis of (1R,2S)-2-Methoxycyclohexanamine?

- Methodological Answer : Low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane) reduce kinetic racemization. Use of sterically hindered bases (e.g., LDA) during deprotonation steps minimizes epimerization. Continuous monitoring via inline FT-IR or Raman spectroscopy allows real-time adjustment of reaction conditions .

Q. How can researchers resolve conflicting data regarding the compound’s metabolic stability in preclinical studies?

- Methodological Answer : Conduct species-specific microsomal stability assays (human vs. rodent liver microsomes) to identify interspecies variability. LC-MS/MS quantification of metabolites, paired with CYP enzyme inhibition studies (e.g., CYP3A4/5), clarifies degradation pathways. Cross-reference with structurally similar compounds (e.g., methoxetamine in ) to contextualize metabolic pathways .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in (1R,2S)-2-Methoxycyclohexanamine?

- Methodological Answer : UPLC-QTOF-MS provides high sensitivity for detecting sub-0.1% impurities. For chiral impurities, supercritical fluid chromatography (SFC) with CO-methanol mobile phases offers superior resolution. Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) validate assay robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.